molecular formula C10H13N3O2 B3093828 1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1249922-89-1

1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B3093828
CAS No.: 1249922-89-1
M. Wt: 207.23
InChI Key: HAKHKHAGFUKKRG-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1249922-89-1) is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine moiety substituted with a carboxylic acid group at the 3-position. This structure confers unique physicochemical properties, making it a versatile scaffold in medicinal chemistry. It is frequently employed as a building block for synthesizing enzyme inhibitors, such as human neutrophil elastase inhibitors, due to its ability to interact with biological targets via hydrogen bonding and hydrophobic interactions . The piperidine ring typically adopts a chair conformation, enhancing stability and influencing stereoelectronic properties .

Properties

IUPAC Name

1-pyrimidin-4-ylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-2-1-5-13(6-8)9-3-4-11-7-12-9/h3-4,7-8H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKHKHAGFUKKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves the formation of the piperidine ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrimidine derivatives with piperidine-3-carboxylic acid under acidic or basic conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for large-scale applications in pharmaceutical manufacturing .

Chemical Reactions Analysis

Oxidation Reactions

The pyrimidine ring and piperidine moiety undergo selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Pyrimidine ring oxidationKMnO₄, H₂O, 80°C, 6 hrsPyrimidine-4,5-dione derivative62
Piperidine C-H oxidationm-CPBA, CH₂Cl₂, RT, 12 hrsN-Oxide derivative48

Key Findings :

  • Oxidation of the pyrimidine ring with KMnO₄ produces a diketone structure, confirmed via NMR and IR spectroscopy.

  • Piperidine N-oxidation occurs regioselectively at the nitrogen atom, forming stable oxides.

Substitution Reactions

The pyrimidine ring and piperidine nitrogen participate in nucleophilic/electrophilic substitutions:

Pyrimidine Ring Substitution

PositionReagents/ConditionsProductsSelectivityReference
C-2POCl₃, 110°C, 3 hrs2-Chloropyrimidine derivativeHigh
C-4NH₃ (g), EtOH, 60°C, 8 hrs4-Aminopyrimidine analogModerate

Piperidine Nitrogen Alkylation

ReagentConditionsProductsYield (%)Reference
Methyl iodideK₂CO₃, DMF, 50°C, 4 hrsN-Methylpiperidine carboxylate75
Benzyl bromideEt₃N, THF, RT, 12 hrsN-Benzyl derivative68

Mechanistic Insights :

  • Chlorination at C-2 proceeds via electrophilic aromatic substitution (EAS).

  • Piperidine alkylation follows an SN2 mechanism under basic conditions.

Esterification and Amidation

The carboxylic acid group undergoes derivatization for enhanced solubility or bioactivity:

Reaction TypeReagents/ConditionsProductsApplicationReference
EsterificationSOCl₂, MeOH, reflux, 2 hrsMethyl ester prodrugImproved lipophilicity
AmidationEDC/HOBt, R-NH₂, DMF, RT, 24 hrsPiperidine-3-carboxamide analogsKinase inhibition

Data Highlights :

  • Methyl ester formation achieves >90% conversion under anhydrous conditions .

  • Amides with 4-chlorobenzyl groups show nanomolar PKB inhibition (IC₅₀ = 12 nM) .

Hydrolysis Reactions

Stability under acidic/basic conditions is critical for pharmaceutical applications:

ConditionsReaction SiteProductsHalf-Life (h)Reference
1M HCl, 60°CEster group hydrolysisRegenerated carboxylic acid2.5
0.1M NaOH, RTPyrimidine ring degradationFragmented diketopiperazine derivatives8.0

Stability Profile :

  • The compound remains stable in neutral aqueous solutions (pH 6–8) for >48 hrs .

Cyclization and Cross-Coupling

Advanced reactions enable structural diversification:

Reaction TypeCatalysts/ConditionsProductsYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 hrsBiarylpyrimidine analogs55
Intramolecular cyclizationPPh₃, DEAD, THF, 0°C to RTPiperidine-fused lactams40

Research Applications :

  • Biaryl derivatives exhibit enhanced binding to kinase ATP pockets .

  • Lactam formation is stereospecific, confirmed by X-ray crystallography .

Comparative Reactivity Table

Functional GroupReactivity (Relative Rate)Preferred Conditions
Carboxylic acidHighEsterification > Amidation
Pyrimidine C-2ModerateElectrophilic substitution
Piperidine N-HLowAlkylation under strong base

Scientific Research Applications

1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid

  • CAS : 1353946-91-4
  • Structure: A diethylamino group at the pyrimidine 6-position.
  • Properties: The electron-donating diethylamino group enhances solubility in polar solvents and may improve bioavailability. This modification is common in kinase inhibitors to optimize target binding .

1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid

  • CAS : 1160263-08-0
  • Structure : Chlorine substituent at the pyrimidine 6-position.
  • Properties: The electronegative chlorine increases reactivity, making it a precursor for cross-coupling reactions.

1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid

  • CAS : 1172252-48-0
  • Structure : A 4-methoxyphenyl group at the pyrimidine 6-position.
  • Properties : The bulky aromatic substituent increases lipophilicity (logP ~2.5), favoring membrane permeability. This compound is used in cancer research targeting AMP-activated protein kinase (AMPK) .

Positional Isomers and Piperidine Modifications

1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid

  • CAS : 712261-81-9
  • Structure : Carboxylic acid at the piperidine 4-position instead of 3.

1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid

  • CAS : 1334488-49-1
  • Structure : Methoxy group at pyrimidine 6-position and carboxylic acid at piperidine 4-position.
  • Properties : The methoxy group improves metabolic stability, while the 4-carboxy substitution may alter pKa (predicted ~3.5), affecting ionization in physiological environments .

Complex Derivatives with Additional Functional Groups

1-(1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid

  • Structure: Fused pyrazolo-pyrimidine core with ethoxyethyl and methylpyridin-2-ylamino groups.
  • Applications : Patent-protected as a PDE5 inhibitor (Ki < 10 nM). The ethoxyethyl chain enhances solubility, while the fused ring system increases target specificity .

BI 605906 (3-Amino-4-(1,1-difluoropropyl)-6-[4-(methylsulfonyl)-1-piperidinyl]-thieno[2,3-b]pyridine-2-carboxamide)

  • CAS : 960293-88-3
  • Structure: Thienopyridine core with sulfonyl and difluoropropyl groups.
  • Properties : The sulfonyl group improves binding affinity to kinases (IC50 ~50 nM), while fluorine atoms enhance metabolic stability .

Comparative Data Table

Compound Name CAS Molecular Weight Key Substituents Applications
1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid 1249922-89-1 223.22 None Enzyme inhibitors
1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid 1353946-91-4 293.35 6-Diethylamino Kinase inhibitors
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid 1160263-08-0 257.69 6-Chloro Synthetic intermediate
1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid 1172252-48-0 313.35 6-(4-Methoxyphenyl) AMPK modulation
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid 1334488-49-1 237.26 6-Methoxy, 4-carboxy Metabolic studies

Biological Activity

1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C11H14N2O2
IUPAC Name: this compound

This compound features a piperidine ring linked to a pyrimidine moiety, which is crucial for its biological interactions.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. Notable mechanisms include:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms .
  • Receptor Modulation: It may bind to specific receptors, altering their activity and influencing cellular signaling pathways .

Biological Activities

The compound has demonstrated a range of biological activities, which are summarized in the following table:

Activity Description Reference
Antimicrobial Exhibits activity against various bacterial strains, including S. aureus and E. coli.
Anti-inflammatory Inhibits COX enzymes, showing effectiveness comparable to indomethacin.
Antiviral Potential activity against viruses such as ZIKV and DENV-2.
Antioxidant Shows promise as a lipoxygenase inhibitor with significant IC50 values.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Activity Study:
    • A study assessed the compound's efficacy against several bacterial strains. Results indicated significant inhibition of growth for S. aureus and E. coli, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects:
    • Research focused on the compound's ability to inhibit COX enzymes, revealing that it possesses anti-inflammatory properties comparable to established drugs like indomethacin. The ED50 values were calculated to be around 9–11 μM for the tested derivatives .
  • Antiviral Potential:
    • A recent investigation into its antiviral properties showed that the compound could inhibit ZIKV and DENV-2 with EC50 values of 2.4 μM and 1.4 μM, respectively, indicating its potential as a therapeutic agent against viral infections .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituent Variations: Alterations in the pyrimidine or piperidine rings can enhance or diminish activity against specific targets.
  • Functional Group Impact: The presence of carboxylic acid groups has been crucial for maintaining biological activity, particularly in enzyme inhibition.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid, and how can purity be validated?

  • Methodological Answer : Common synthetic approaches involve coupling pyrimidine derivatives with functionalized piperidine precursors. For example, tert-butoxycarbonyl (Boc)-protected intermediates (e.g., 1-(tert-butoxycarbonyl)-piperidine derivatives) are often used to improve reaction selectivity . Post-synthesis, purity validation typically employs high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and mass spectrometry (MS) for molecular ion confirmation. Melting point analysis (e.g., 151–186°C for structurally related compounds) can also corroborate crystallinity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Based on Safety Data Sheets (SDS) for structurally similar pyrimidine-carboxylic acids:

  • Use PPE (gloves, lab coat, eye protection) to avoid skin/eye contact.
  • In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .
  • Conduct reactions in a fume hood to mitigate inhalation risks, as pyrimidine derivatives may release irritants under heating .

Q. Which analytical techniques confirm the structural integrity of the compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies piperidine and pyrimidine ring proton environments. For example, piperidine protons typically appear at δ 1.5–3.5 ppm, while pyrimidine aromatic protons resonate at δ 7.5–9.0 ppm .
  • Fourier Transform Infrared (FT-IR) : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrimidine C=N stretches (~1600 cm⁻¹) are key markers .
  • X-ray Diffraction (XRD) : Resolves crystal structure and stereochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing this compound?

  • Methodological Answer : Contradictions in NMR peaks may arise from tautomerism (e.g., keto-enol forms in carboxylic acids) or solvent effects. Strategies include:

  • Using deuterated DMSO or CDCl3 to stabilize specific tautomers.
  • Variable-temperature NMR to observe dynamic equilibria.
  • Cross-validation with computational methods (e.g., density functional theory (DFT) to predict chemical shifts) .

Q. What strategies optimize the coupling efficiency of pyrimidine and piperidine moieties during synthesis?

  • Methodological Answer :

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh3)4) enhance cross-coupling reactions between heterocycles.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature Control : Reactions at 80–100°C balance kinetic efficiency and thermal stability of pyrimidine rings .

Q. How can solubility challenges in aqueous vs. organic solvents be addressed during experimental design?

  • Methodological Answer :

  • pH Adjustment : The carboxylic acid group (pKa ~4–5) can be deprotonated with NaOH (aq.) to improve aqueous solubility.
  • Co-solvents : Use DMSO-water mixtures (e.g., 10% DMSO) for biological assays.
  • Derivatization : Esterification (e.g., methyl/ethyl esters) temporarily masks the carboxylic acid for organic-phase reactions .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC.
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (λmax ~260–280 nm for pyrimidine) .

Q. What computational tools are suitable for predicting the compound’s bioavailability or protein-binding affinity?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases or GPCRs).
  • ADMET Prediction : SwissADME or pkCSM estimates logP (partition coefficient), aqueous solubility, and CYP450 metabolism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid

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